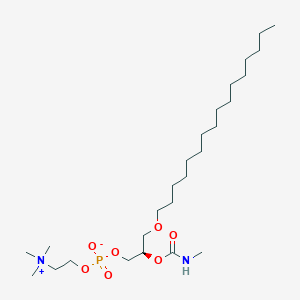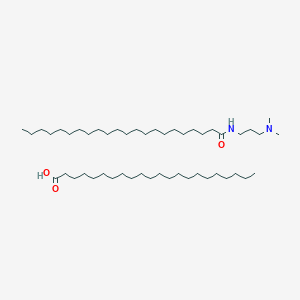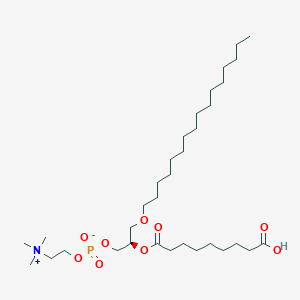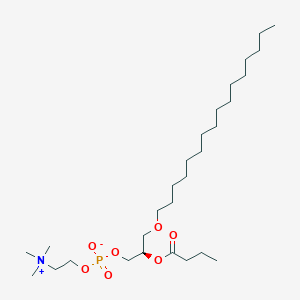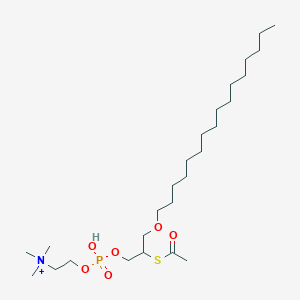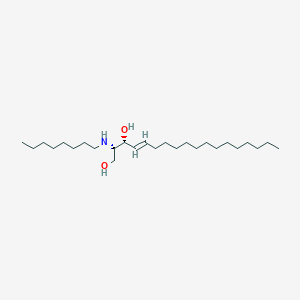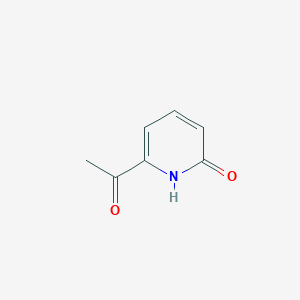
6-Acetylpyridin-2(1H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Molecular Magnetism
6-Acetylpyridin-2(1H)-one derivatives have been used in the synthesis of cobalt single-molecule magnets. These complexes exhibit a disk-like structure and are reported to show single-molecule magnet behavior, suggesting potential applications in data storage or quantum computing. The intricate structure of these complexes, comprising a central octahedral CoIII atom linked to six peripheral distorted octahedral CoII atoms, underscores their complex magnetic properties. The observed weak hysteresis at certain temperatures further indicates their potential in molecular magnetism research (Kitos et al., 2011).
Synthetic Chemistry and Material Science
The compound has been utilized in synthetic chemistry, notably in the one-pot synthesis of terpyridines and triarylpyridines under microwave irradiation. These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions, indicating the compound's role in streamlining synthetic processes in material science (Tu et al., 2005).
Biological and Antimicrobial Studies
Unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have shown moderate antifungal activity. Particularly, certain synthesized compounds demonstrated significant activity against Cryptococcus neoformans, suggesting potential applications in the development of antimicrobial and antifungal agents (Rusnac et al., 2020).
Coordination Chemistry and Catalysis
6-Acetylpyridin-2(1H)-one derivatives have been used to synthesize various metal ion complexes, which were characterized by spectral and magnetic moment measurements. The studies revealed their potential in various fields, including catalysis, as indicated by their structural, spectroscopic, and biological properties (El-Ayaan et al., 2009).
Eigenschaften
IUPAC Name |
6-acetyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-7(10)8-6/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIWHGYBKQFRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



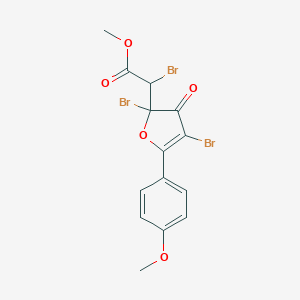
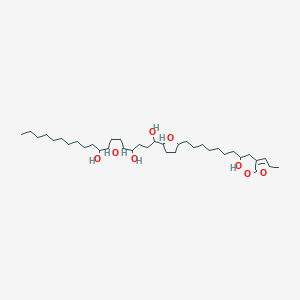


![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
